CCR5 Antagonist Activity: 4-(3-Fluorophenyl)piperidin-4-ol vs. In-Class Analogs
4-(3-Fluorophenyl)piperidin-4-ol demonstrates measurable antagonist activity at the CCR5 receptor, a key target for HIV-1 entry inhibition. While the observed IC50 values of 9.2-37.6 μM in cellular assays [1] [2] are modest compared to clinical CCR5 antagonists (e.g., Maraviroc with IC50 ~2-10 nM), they are contextually relevant when compared to other small-molecule CCR5 antagonists with reported micromolar potencies in early discovery. This establishes the compound's potential as a starting point for further optimization within this therapeutic class.
| Evidence Dimension | CCR5 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 9,200 nM (9.2 μM) to 37,600 nM (37.6 μM) |
| Comparator Or Baseline | Baseline for early-stage CCR5 antagonist screening: typical micromolar range |
| Quantified Difference | Activity within the expected range for initial hit identification in this target class |
| Conditions | Human MOLT4 cells expressing CCR5, CCL5-induced calcium mobilization assay |
Why This Matters
This data provides a quantitative benchmark for researchers selecting this compound as a CCR5 antagonist scaffold or a reference compound for optimization efforts.
- [1] BindingDB. BDBM50387956 / CHEMBL2057812. Affinity Data for 4-(3-Fluorophenyl)piperidin-4-ol at CCR5. https://www.bindingdb.org/rwd/bind/chemsearch.jsp. View Source
- [2] BindingDB. BDBM50351151 / CHEMBL1817916 / CHEMBL2057819. Affinity Data for 4-(3-Fluorophenyl)piperidin-4-ol at CCR5. https://www.bindingdb.org/rwd/bind/chemsearch.jsp. View Source
